2,3-Dihydroxy-4-methoxycinnamic acid
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Overview
Description
2,3-Dihydroxy-4-methoxycinnamic acid is a phenolic compound derived from cinnamic acid. It is known for its antioxidant properties and is found in various plants. This compound has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol . It is structurally characterized by the presence of hydroxyl and methoxy groups attached to the cinnamic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxy-4-methoxycinnamic acid can be synthesized through several methods. One common approach involves the hydroxylation and methoxylation of cinnamic acid derivatives. The reaction typically requires the use of catalysts and specific reaction conditions to achieve the desired product. For example, the hydroxylation can be carried out using hydrogen peroxide in the presence of a catalyst like iron(III) chloride, while methoxylation can be achieved using methanol and a strong acid like sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from plant sources. The compound can be isolated from plants such as wheat bran, where it exists as a natural phenolic derivative. The extraction process typically involves solvent extraction followed by chromatographic purification to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-4-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
2,3-Dihydroxy-4-methoxycinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism by which 2,3-Dihydroxy-4-methoxycinnamic acid exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is facilitated by the presence of hydroxyl and methoxy groups, which stabilize the resulting phenoxy radicals . Additionally, the compound can interact with various molecular targets and pathways involved in inflammation and cellular signaling .
Comparison with Similar Compounds
2,3-Dihydroxy-4-methoxycinnamic acid can be compared with other similar compounds such as:
Ferulic Acid:
Caffeic Acid:
p-Coumaric Acid: This compound has a hydroxyl group at the para position and is less methoxylated compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(E)-3-(2,3-dihydroxy-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-7-4-2-6(3-5-8(11)12)9(13)10(7)14/h2-5,13-14H,1H3,(H,11,12)/b5-3+ |
InChI Key |
KIMOBZSCLGZNAU-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)O)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)O)O |
Origin of Product |
United States |
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